(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is first converted to an imine intermediate by reacting with glycine under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Product Formation: The amine is subsequently subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The cyclopentyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and cyclopentyloxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less hydrophobic.
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, which may alter its biological activity.
Uniqueness
The presence of the cyclopentyloxy group in (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid imparts unique hydrophobic properties and steric effects, which can influence its interaction with molecular targets and its overall biological activity.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
ADGKFVMBWIVTQL-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.